molecular formula C13H17NO3 B1425457 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid CAS No. 1086375-34-9

1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid

Cat. No. B1425457
M. Wt: 235.28 g/mol
InChI Key: WSTCPBQWRCQFKL-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO3 . It falls under the category of carboxylic acids . The molecular weight of this compound is 235.283 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” and its derivatives is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Applications in Synthesis and Molecular Structure

  • Synthesis of Analgesic and Antiinflammatory Agents : 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid and its derivatives have been synthesized and evaluated for their potential as antiinflammatory and analgesic agents. The analgesic potency and minimal gastrointestinal side effects make these compounds promising candidates for further pharmacological evaluation (Muchowski et al., 1985).

  • Formation of PMB Esters : The compound is utilized in the formation of 4-methoxybenzyl (PMB) esters from carboxylic acids using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This method is particularly effective for the esterification of sterically hindered carboxylic acids and is useful in the esterification of complex or sensitive substrates where other techniques may lead to decomposition (Shah et al., 2014).

  • Synthesis of Ellipticine : The compound has been used in the synthesis of ellipticine, an anticancer agent, by reaction with (3-bromo-4-pyridyl)triisopropoxytitanium. This process involves the deprotection of the 1-(4-methoxybenzyl) group and conversion of the resulting compound to ellipticine (Miki, Hachiken, & Yanase, 2001).

  • Formation of Complex Molecular Structures : The compound has been used in the synthesis of complex molecular structures such as beta-foldamers containing pyrrolidin-2-one rings. These structures have potential applications in the field of biomolecular engineering and drug design (Menegazzo et al., 2006).

Future Directions

The future directions for “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)8-14-7-6-11(9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCPBQWRCQFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199012
Record name 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid

CAS RN

1086375-34-9
Record name 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Allen, RL Brown, G Norris, PC Tyler, DK Watt… - Carbohydrate …, 2010 - Elsevier
A series of eight novel, highly modified mono-, di- and trisaccharide derivatives, each containing an iminoalditol moiety, has been synthesized in the quest for potential heparanase …
Number of citations: 13 www.sciencedirect.com

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